N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide
Overview
Description
N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide is a well-known calmodulin inhibitor used to study the regulation of intracellular calcium signaling processes. This compound is particularly significant in pharmacological research due to its ability to block specific ion channels, such as the human ether-à-go-go-related gene (hERG) potassium channels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide typically involves the reaction of 5-chloro-1-naphthalenesulfonyl chloride with 6-aminohexylamine. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a tertiary amine like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of calcium signaling pathways and ion channel regulation.
Medicine: Investigated for its potential therapeutic effects in treating arrhythmias and other cardiovascular conditions.
Industry: Utilized in the development of biosensors and other diagnostic tools.
Mechanism of Action
The primary mechanism of action of N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide involves the inhibition of calmodulin, a calcium-binding messenger protein. By binding to calmodulin, the compound prevents the activation of calmodulin-dependent enzymes, thereby modulating intracellular calcium levels. This inhibition affects various cellular processes, including muscle contraction, cell division, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
N-(4-Aminobutyl)-5-chloro-2-naphthalenesulfonamide: Another calmodulin inhibitor with a shorter alkyl chain.
Trifluoperazine: A phenothiazine derivative that also inhibits calmodulin but has a different chemical structure.
Uniqueness
N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide is unique due to its specific alkyl chain length, which influences its binding affinity and selectivity for calmodulin. This makes it a valuable tool in research for dissecting the roles of calmodulin in various physiological and pathological processes .
Properties
IUPAC Name |
N-(6-aminohexyl)-5-chloronaphthalene-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2S/c17-15-9-5-8-14-13(15)7-6-10-16(14)22(20,21)19-12-4-2-1-3-11-18/h5-10,19H,1-4,11-12,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEHCMNLNCJQST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
61714-27-0 (mono-hydrochloride) | |
Record name | W 7 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065595906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80984172 | |
Record name | N-(6-Aminohexyl)-5-chloronaphthalene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80984172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65595-90-6 | |
Record name | N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65595-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | W 7 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065595906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(6-Aminohexyl)-5-chloronaphthalene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80984172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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